Tetrahydrothiopyran-4-one

Description

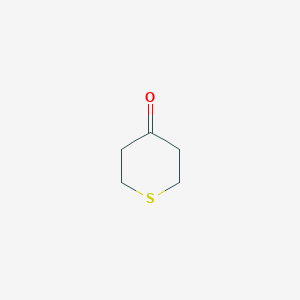

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thian-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRJVKCZJCNSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147948 | |

| Record name | 4-Thiacyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-72-6 | |

| Record name | Tetrahydrothiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penthianone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrothiopyran-4-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiacyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-thiacyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTHIANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667X5M356L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Tetrahydrothiopyran-4-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiopyran-4-one, also known as thian-4-one, is a heterocyclic organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a six-membered ring containing a sulfur atom and a ketone functional group, make it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with detailed experimental protocols for its synthesis and key reactions.

Chemical Structure and Identification

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | thian-4-one[1] |

| CAS Number | 1072-72-6[2] |

| Molecular Formula | C₅H₈OS[2] |

| Molecular Weight | 116.18 g/mol [2] |

| SMILES String | C1CSCCC1=O[1] |

| InChI Key | OVRJVKCZJCNSOW-UHFFFAOYSA-N[1][2] |

| Appearance | Sandy light brown colored crystals with a peculiar odor[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, offering a snapshot of its physical behavior.

| Property | Value |

| Melting Point | 58 to 60 °C[3] |

| Boiling Point | 218.7 °C at 760 mmHg[4] |

| Density | 1.134 g/cm³[4] |

| Solubility | Soluble in benzene, toluene (B28343), xylene (BTX) and various alcohols. Insoluble in water.[3] |

Spectroscopic Data

The following tables detail the characteristic peaks observed in the spectroscopic analysis of this compound, which are crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.80 - 2.95 | m | 4H | -CH₂-S-CH₂- |

| 2.60 - 2.75 | m | 4H | -CH₂-CO-CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 208.5 | C=O |

| 41.5 | -CH₂-CO-CH₂- |

| 29.0 | -CH₂-S-CH₂- |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Strong | C-H stretch (alkane) |

| 1710 | Strong | C=O stretch (ketone) |

| 1420 | Medium | CH₂ bend |

| 1250 | Medium | C-S stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 116 | Molecular ion (M⁺)[1] |

| 88 | [M - CO]⁺ |

| 60 | [M - C₃H₄O]⁺ |

Reactivity and Synthetic Applications

This compound is a valuable intermediate in organic synthesis due to the reactivity of its ketone group and the presence of the sulfur atom. It participates in a variety of chemical transformations, making it a key starting material for the synthesis of diverse molecular scaffolds.

Aldol (B89426) Condensation

The ketone functionality of this compound readily undergoes aldol condensation reactions with aldehydes, particularly aromatic aldehydes, to form α,β-unsaturated ketones. This reaction is a powerful tool for carbon-carbon bond formation.

Oxidation

The sulfur atom in the this compound ring can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives exhibit altered chemical and biological properties and are themselves useful intermediates in further synthetic transformations.

Role in Drug Development

A significant application of this compound is its use as a key building block in the synthesis of the analgesic drug Tapentadol.[5] The thiopyran ring serves as a scaffold that is later modified through a series of reactions to construct the final drug molecule. This highlights the importance of this compound in the development of pharmaceuticals. It is also utilized in the synthesis of dipeptides, spiroimidazolones, and tetrahydrocarbazoles, which are important structures in medicinal chemistry.[6]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and some of its key reactions.

Synthesis of this compound via Dieckmann Condensation

This procedure is adapted from the general principles of the Dieckmann condensation.

Materials:

-

Dimethyl 3,3'-thiodipropionate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Toluene

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

10% aqueous Sulfuric Acid (H₂SO₄)

Procedure:

-

To a solution of dimethyl 3,3'-thiodipropionate (1.0 eq) in dry toluene under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Carefully add a catalytic amount of dry methanol to initiate the reaction.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 20 hours.

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-keto ester.

-

Reflux the crude β-keto ester in 10% aqueous H₂SO₄ to effect decarboxylation.

-

After cooling, extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain this compound.

-

The crude product can be purified by vacuum distillation or column chromatography.

Aldol Condensation with Benzaldehyde (B42025)

This is a general procedure for the base-catalyzed aldol condensation.

Materials:

-

This compound

-

Benzaldehyde

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and add 10% aqueous NaOH solution dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with dilute HCl.

-

The product often precipitates from the solution and can be collected by vacuum filtration.

-

Wash the collected solid with cold water and then a small amount of cold ethanol.

-

The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure α,β-unsaturated ketone.

Oxidation to this compound 1,1-dioxide (Sulfone)

This protocol describes the oxidation of the sulfide (B99878) to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude sulfone can be purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving this compound.

References

An In-depth Technical Guide to the Synthesis of Tetrahydrothiopyran-4-one from Dimethyl 3,3'-thiodipropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrahydrothiopyran-4-one, a valuable heterocyclic ketone intermediate in organic synthesis and drug discovery. The synthesis commences with dimethyl 3,3'-thiodipropanoate (B8586734) and proceeds through a two-step sequence involving a Dieckmann condensation followed by hydrolysis and decarboxylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway where derivatives of the target molecule have shown activity.

Synthetic Strategy Overview

The synthesis of this compound from dimethyl 3,3'-thiodipropanoate is a classic example of forming a cyclic ketone through an intramolecular condensation reaction. The overall transformation can be summarized as follows:

-

Dieckmann Condensation: An intramolecular cyclization of dimethyl 3,3'-thiodipropanoate is carried out in the presence of a strong base to yield the β-keto ester, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.[1]

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis to cleave the ester group, followed by decarboxylation to afford the final product, this compound.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents/Solvents | Temperature | Time | Product | Yield |

| 1 | Dieckmann Condensation | Dimethyl 3,3'-thiodipropanoate | Sodium hydride (60% dispersion), Tetrahydrofuran (THF) | Reflux | 1-2 hours | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | 88.7% - 99.9%[1] |

| 2 | Hydrolysis & Decarboxylation | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | 10% aqueous Sulfuric Acid (H₂SO₄) | Reflux | Not specified | This compound | >75% (for both steps)[2] |

Detailed Experimental Protocols

Step 1: Synthesis of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate (Dieckmann Condensation)

This procedure outlines the intramolecular cyclization of dimethyl 3,3'-thiodipropanoate.

Materials:

-

Dimethyl 3,3'-thiodipropanoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

2% Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a dry 250 mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add 2.71 g of 60% sodium hydride.

-

Add 40 mL of anhydrous THF to the flask and stir the suspension for 10 minutes at room temperature.

-

Dissolve 10.10 g of dimethyl 3,3'-thiodipropanoate in 30 mL of anhydrous THF and add it dropwise to the sodium hydride suspension over approximately 1 hour.

-

After the addition is complete, rinse the dropping funnel with an additional 10 mL of THF.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH of the mixture to 6-7 by the slow addition of 2% hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a yellow oily liquid.[1]

Step 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

This procedure describes the conversion of the intermediate β-keto ester to the final product.

Materials:

-

Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

-

10% aqueous Sulfuric Acid (H₂SO₄)

Procedure:

-

In a round-bottom flask, combine the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate obtained from the previous step with a sufficient volume of 10% aqueous sulfuric acid.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing of the organic layer, drying, and removal of the solvent under reduced pressure. Further purification can be achieved by distillation or chromatography if necessary.[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Relevant Signaling Pathway: PI3K/mTOR

Derivatives of this compound have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a crucial regulator of cell proliferation, growth, and survival.[3][4][5] Dysregulation of this pathway is frequently observed in cancer.[5][6] The following diagram depicts a simplified representation of the PI3K/mTOR pathway, highlighting the points of inhibition.

Caption: Simplified PI3K/mTOR signaling pathway.

References

- 1. METHYL TETRAHYDRO-4-OXO-2H-THIOPYRAN-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. PI3K/mTOR Pathway Inhibition: Opportunities in Oncology and Rare Genetic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrahydrothiopyran-4-one (CAS: 1072-72-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiopyran-4-one, also known as 4-thianone or 4-oxothiane, is a heterocyclic organic compound with the CAS number 1072-72-6.[1][2] It is characterized by a six-membered saturated ring containing a sulfur atom and a ketone functional group at the 4-position.[2] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science for the development of novel pharmaceuticals and functional materials.[1][2] Its utility stems from the reactivity of the carbonyl group and the presence of the sulfur heteroatom, which can be further modified, for instance, through oxidation to the corresponding sulfoxide (B87167) and sulfone.

Physicochemical Properties

This compound is typically a white to light yellow or sandy brown crystalline solid with a distinctive odor.[1][3][4] It is soluble in organic solvents like benzene, toluene, xylene (BTX), and various alcohols, but insoluble in water.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1072-72-6 | [1][2] |

| Molecular Formula | C₅H₈OS | [2] |

| Molecular Weight | 116.18 g/mol | [1][5] |

| Appearance | White to pale yellow crystalline solid | [3][4] |

| Melting Point | 60-65 °C | [1][3][4] |

| Solubility | Soluble in BTX and various alcohols; insoluble in water | [1] |

| Purity | >98% (Gas Chromatography) | [1] |

Spectral Characterization Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the characteristic spectral data.

| Technique | Data | Reference |

| ¹H NMR | The proton NMR spectrum exhibits signals corresponding to the protons on the heterocyclic ring. | [6] |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the carbonyl carbon and the methylene (B1212753) carbons of the ring. | |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ketone is observed. | [5] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide (B1231860) (generated in situ) in THF, followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing 10% aqueous H₂SO₄. This process has been reported to yield the final product in over 75% yield.

Materials:

-

Dimethyl 3,3'-thiobispropanoate

-

Sodium methoxide (or sodium metal and methanol)

-

Tetrahydrofuran (THF), anhydrous

-

10% aqueous Sulfuric Acid (H₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere (Argon), a solution of dimethyl 3,3'-thiobispropanoate in anhydrous THF is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Sodium methoxide is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is then typically stirred at room temperature for several hours to facilitate the Dieckmann condensation.

-

After the initial reaction, the intermediate, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, is formed.

-

The reaction mixture is then carefully acidified and heated to reflux with 10% aqueous sulfuric acid to induce decarboxylation.

-

Upon completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Diisopropyl ether or petroleum ether

-

Diethyl ether (if washing is required)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

For impure samples, dissolve the crude product in diethyl ether.[4]

-

Wash the ether solution with aqueous sodium bicarbonate, followed by water.[4]

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.[4]

-

The resulting residue is then recrystallized from diisopropyl ether or petroleum ether.[4]

-

The purified crystals are then dried in the air to yield pure this compound.[4]

Diagrams

Analytical Workflow for Characterization

Caption: Workflow for the synthesis, purification, and analytical characterization.

Representative Reaction: Oxidation to Sulfoxide and Sulfone

Caption: Oxidation of the sulfur atom in the tetrahydrothiopyran (B43164) ring.

References

- 1. This compound | C5H8OS | CID 66173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4H-Thiopyran-4-one, tetrahydro- [webbook.nist.gov]

- 3. This compound (1072-72-6) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Tetrahydro-4H-thiopyran-4-one1,1-dioxide | C5H8O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. chemeo.com [chemeo.com]

A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores established and novel synthesis routes for Tetrahydrothiopyran-4-one, a pivotal heterocyclic ketone in medicinal chemistry and drug development. This document provides a comprehensive overview of synthetic methodologies, complete with detailed experimental protocols and comparative quantitative data to assist researchers in selecting and optimizing synthetic strategies.

Classical Synthesis via Dieckmann Condensation and Decarboxylation

An established and reliable method for the synthesis of this compound involves a two-step process commencing with the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by the decarboxylation of the resulting β-keto ester. This approach offers a high overall yield, making it suitable for large-scale production.

Experimental Protocol

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

To a suspension of sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 150 mL) under an inert atmosphere, a solution of dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 1 hour. After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH reaches 6-7. The aqueous layer is extracted with dichloromethane (B109758) (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

Step 2: Synthesis of this compound

The crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate is suspended in a 10% aqueous solution of sulfuric acid (150 mL) and heated to reflux for 4 hours. The reaction mixture is then cooled to room temperature and extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the resulting crude product is purified by vacuum distillation to afford this compound as a colorless oil.[1]

Quantitative Data

| Step | Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield |

| 1. Dieckmann Condensation | Dimethyl 3,3'-thiodipropionate | NaH, THF | 1 hour | Reflux | ~89% |

| 2. Decarboxylation | Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | 10% aq. H₂SO₄ | 4 hours | Reflux | >85% |

| Overall | >75% |

Novel Synthesis Routes

Recent advancements in organic synthesis have led to the development of several novel and efficient methods for the preparation of this compound and its derivatives. These modern approaches often offer advantages in terms of stereoselectivity, atom economy, and functional group tolerance.

Rhodium-Catalyzed [4+1] Cycloaddition

A rhodium-catalyzed intramolecular [4+1] cycloaddition of vinylallenes with carbon monoxide provides a novel and efficient route to functionalized Tetrahydrothiopyran-4-ones. This method allows for the construction of the thiopyranone core with good control over stereochemistry.

Caption: Rhodium-catalyzed [4+1] cycloaddition workflow.

Enantioselective Decarboxylative Allylic Alkylation

A significant advancement in the synthesis of chiral α-quaternary 4-thiopyranones has been achieved through a palladium-catalyzed enantioselective decarboxylative allylic alkylation.[2][3][4][5] This method provides access to valuable building blocks for the synthesis of complex molecules with high enantiomeric excess.[2][3][4]

In a glovebox, a vial is charged with Pd₂(dba)₃ (2.3 mg, 0.0025 mmol, 1.0 mol %), (S)-t-Bu-PHOX (2.4 mg, 0.006 mmol, 2.4 mol %), and the β-ketoester of thiopyranone (0.1 mmol). The vial is sealed, removed from the glovebox, and placed under an argon atmosphere. Anhydrous, degassed toluene (B28343) (1.0 mL) is added, and the resulting solution is stirred at room temperature for the specified time. Upon completion, the reaction mixture is concentrated and purified by flash chromatography on silica (B1680970) gel to afford the enantioenriched α-quaternary 4-thiopyranone.

| Substrate (Allyl Group) | Yield (%) | ee (%) |

| Cinnamyl | 92 | 94 |

| Geranyl | 85 | 91 |

| Prenyl | 78 | 88 |

Microwave-Assisted Three-Component Synthesis

A rapid and efficient synthesis of thiopyrano[4,3-d]pyrimidines can be achieved through a microwave-assisted three-component reaction of an aldehyde, this compound, and an amidine.[6] This one-pot procedure offers high yields and short reaction times, aligning with the principles of green chemistry.[6][7][8][9][10]

Caption: Microwave-assisted three-component reaction pathway.

| Aldehyde | Amidine | Time (min) | Yield (%) |

| Benzaldehyde | Benzamidine HCl | 15 | 92 |

| 4-Chlorobenzaldehyde | Benzamidine HCl | 15 | 95 |

| 4-Methoxybenzaldehyde | Benzamidine HCl | 20 | 88 |

| Thiophene-2-carbaldehyde | Benzamidine HCl | 15 | 90 |

Phase-Transfer Catalyzed Diastereoselective Synthesis

The diastereoselective synthesis of cis- and trans-2,6-diaryltetrahydrothiopyran-4-ones can be achieved through a phase-transfer catalyzed reaction of diarylideneacetones with a sulfur source.[11][12][13] This method allows for the controlled synthesis of specific stereoisomers in high yields and diastereomeric excesses.[11][12][13]

A mixture of the diarylideneacetone (1.0 mmol), sodium sulfide (B99878) nonahydrate (1.5 mmol), and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 0.1 mmol) in a biphasic solvent system (e.g., toluene/water) is stirred vigorously at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to yield the desired 2,6-diarylthis compound.

| Diarylidenacetone (Aryl group) | Catalyst | Diastereomeric Ratio (cis:trans) | Yield (%) |

| Dibenzylideneacetone | Tetrabutylammonium Bromide | >95:5 | 90 |

| Bis(4-chlorobenzylidene)acetone | Tetrabutylammonium Iodide | >95:5 | 93 |

| Bis(4-methoxybenzylidene)acetone | Benzyltriethylammonium Chloride | >95:5 | 85 |

Conclusion

The synthesis of this compound and its derivatives has evolved significantly, with novel methodologies offering substantial improvements in efficiency, selectivity, and environmental impact over classical approaches. The rhodium-catalyzed cycloaddition, enantioselective allylic alkylation, microwave-assisted multicomponent reactions, and phase-transfer catalysis presented herein provide powerful tools for medicinal chemists and drug development professionals. The choice of synthetic route will depend on the specific requirements of the target molecule, including desired stereochemistry, scale of production, and available resources. The detailed protocols and comparative data in this guide are intended to facilitate this decision-making process and accelerate the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective Pd-Catalyzed Decarboxylative Allylic Alkylation of Thiopyranones. Access to Acyclic, Stereogenic α-Quaternary Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Pd-Catalyzed Decarboxylative Allylic Alkylation of Thiopyranones. Access to Acyclic, Stereogenic α-Quaternary Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. deepdyve.com [deepdyve.com]

- 13. library.search.tulane.edu [library.search.tulane.edu]

An In-depth Technical Guide to the Solubility of Tetrahydrothiopyran-4-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tetrahydrothiopyran-4-one (also known as thian-4-one). Given the limited availability of published quantitative solubility data, this document focuses on predicting solubility based on physicochemical principles and outlines detailed experimental protocols for its precise determination.

Introduction to this compound and its Solubility

This compound (CAS No: 1072-72-6, Molecular Formula: C₅H₈OS) is a heterocyclic organic compound featuring a six-membered ring containing a ketone functional group and a thioether linkage.[1][2] Its structural properties are of significant interest in medicinal chemistry and organic synthesis. Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification processes such as recrystallization, formulation development, and for conducting biological assays.

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" serves as a fundamental guide: polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[3][4]

Physicochemical Properties and Solubility Prediction

The structure of this compound contains both polar and nonpolar regions, which dictates its solubility profile.

-

Polar Features : The carbonyl group (C=O) is highly polar and can act as a hydrogen bond acceptor. The sulfur atom in the thioether linkage also contributes to the molecule's polarity and can act as a weak hydrogen bond acceptor.[1]

-

Nonpolar Features : The molecule's backbone consists of five carbon atoms arranged in a saturated ring, which constitutes a nonpolar hydrocarbon region.

This combination of a moderately sized nonpolar framework with distinct polar, hydrogen-bond accepting sites suggests that this compound is a moderately polar compound. Therefore, it is expected to exhibit good solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, based on an analysis of their respective polarities and hydrogen bonding capabilities.

| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | High | Polar protic solvent. Can act as a hydrogen bond donor to the carbonyl oxygen of the solute, leading to strong solute-solvent interactions. |

| Ethanol | High | Similar to methanol, its hydroxyl group can hydrogen bond with the solute. The slightly larger nonpolar chain may marginally decrease solubility compared to methanol. | |

| Polar Aprotic | Acetone | High | A polar aprotic solvent with a strong dipole moment that can effectively solvate the polar ketone group of the solute.[5] |

| Acetonitrile | Medium to High | A polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules, including those with moderate polarity. | |

| Ethyl Acetate | Medium | A moderately polar aprotic solvent. Expected to be a good solvent due to its ester group which can interact with the solute's ketone. | |

| Dichloromethane (DCM) | Medium | A polar aprotic solvent that is effective at dissolving many organic compounds of moderate polarity. | |

| Nonpolar | Toluene | Low to Medium | A nonpolar aromatic solvent. Some solubility is expected due to London dispersion forces, but the polarity mismatch will limit high solubility. |

| Hexane (B92381) | Low | A nonpolar aliphatic solvent. Significant polarity mismatch between hexane and the solute will result in poor solvation and low solubility.[3] | |

| Diethyl Ether | Low to Medium | Considered a nonpolar solvent, but the ether oxygen provides some polarity and can act as a hydrogen bond acceptor, allowing for some interaction with the solute. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values, rigorous experimental determination is necessary. The following are detailed protocols for three common and reliable methods.

Gravimetric Method

This fundamental "shake-flask" method directly measures the mass of solute dissolved in a specific volume of a saturated solution.[6][7][8][9]

Principle: A saturated solution is prepared by equilibrating an excess amount of the solid solute with the solvent at a constant temperature. A known volume of the saturated solution is then carefully separated and the solvent is evaporated, leaving behind the dissolved solute, which is then weighed.[6][10]

Apparatus and Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe with a chemically resistant 0.45 µm PTFE filter)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a sealed flask containing a known volume of the chosen solvent. An excess is confirmed by the presence of undissolved solid.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand at the constant temperature for several hours to let undissolved solids settle.

-

Carefully withdraw a precise volume (e.g., 10.0 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are disturbed. For accuracy, filter the withdrawn sample through a 0.45 µm PTFE syringe filter into a pre-weighed evaporating dish.

-

Gently evaporate the solvent from the dish using a stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the dish in an oven at a temperature below the solute's melting point (m.p. of this compound is 60-64 °C) or in a vacuum desiccator until a constant weight is achieved.

-

Weigh the dish containing the dry solute residue.

Calculation:

-

Mass of dissolved solute (g): (Final weight of dish + residue) - (Initial weight of empty dish)

-

Solubility (g/L): (Mass of dissolved solute (g)) / (Volume of solution pipetted (L))

UV-Vis Spectrophotometric Method

This method is suitable if the solute has a chromophore that absorbs UV-Vis radiation and the solvent is transparent in that region.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength (λmax) and using a calibration curve prepared from standard solutions of known concentrations, according to the Beer-Lambert law.[11][12][13]

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Matched quartz cuvettes

-

All materials listed for the Gravimetric Method

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan it across a UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Prepare a stock solution of this compound of a known high concentration.

-

Perform a series of serial dilutions to create at least five standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of Absorbance vs. Concentration (mg/L or mol/L). The resulting linear plot is the calibration curve.

-

-

Prepare and Analyze Saturated Solution:

-

Prepare a saturated solution as described in the Gravimetric Method (Steps 1-3).

-

Withdraw a sample of the clear supernatant and filter it.

-

Dilute the filtered saturated solution with a known factor of the solvent to bring its absorbance into the linear range of the calibration curve (typically 0.2 - 1.0 AU).

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Solubility (g/L): (Concentration of diluted sample (g/L)) x (Dilution factor)

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[14][15][16]

Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then quantified using an HPLC system with a suitable detector (e.g., UV), by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[14]

Apparatus and Materials:

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Mobile phase solvents

-

All materials listed for the Gravimetric Method

Procedure:

-

Develop HPLC Method:

-

Develop a suitable isocratic or gradient HPLC method to achieve a sharp, well-resolved peak for this compound. Select a mobile phase in which the compound is soluble and a detection wavelength that provides a good response.

-

-

Prepare Calibration Curve:

-

Prepare a stock solution of this compound in the mobile phase or a compatible solvent.

-

Create at least five standard solutions of known concentrations by serial dilution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of Peak Area vs. Concentration to generate a linear calibration curve.

-

-

Prepare and Analyze Saturated Solution:

-

Prepare a saturated solution in the solvent of interest as described in the Gravimetric Method (Steps 1-3).

-

Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve equation.

-

Solubility (g/L): (Concentration of diluted sample from HPLC (g/L)) x (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

- 1. This compound | C5H8OS | CID 66173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4H-Thiopyran-4-one, tetrahydro- [webbook.nist.gov]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. scribd.com [scribd.com]

- 10. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. scirp.org [scirp.org]

- 12. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pharmaguru.co [pharmaguru.co]

- 15. sciforum.net [sciforum.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Conformational Analysis of 2,6-Diarylthian-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 2,6-diarylthian-4-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Understanding the three-dimensional structure and conformational dynamics of these molecules is crucial for elucidating structure-activity relationships (SAR) and designing novel compounds with tailored properties. This document details the primary experimental and computational methodologies employed for conformational analysis, presents key data in a structured format, and offers visual representations of fundamental concepts and workflows.

Introduction

The 2,6-diarylthian-4-one scaffold is a six-membered heterocyclic ring containing a sulfur atom, a ketone group, and two aryl substituents. These compounds and their derivatives have garnered interest due to their diverse biological activities, including potential antimalarial and trypanocidal properties. The spatial arrangement of the aryl groups and the conformation of the thianone ring are critical determinants of their biological efficacy and physicochemical properties.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2,6-diarylthian-4-one derivatives, this analysis primarily focuses on the puckering of the thianone ring, which, like cyclohexane, can adopt several conformations, with the chair form being the most stable. The orientation of the two bulky aryl substituents (axial vs. equatorial) significantly influences the conformational equilibrium and, consequently, the molecule's overall shape and interaction with biological targets.

Synthesis of 2,6-Diarylthian-4-one Derivatives

The synthesis of 2,6-diarylthian-4-ones is typically achieved through a Michael addition reaction. A common route involves the condensation of a diarylideneacetone with a sulfur source, such as sodium hydrogen sulfide (B99878) or Lawesson's reagent. This method allows for the diastereoselective synthesis of both cis and trans isomers. Further modifications, such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, can be performed to generate a wider range of derivatives.

Caption: General synthetic pathway for 2,6-diarylthian-4-one derivatives.

Conformational Equilibria in Solution

The thian-4-one ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, the substituents at the 2- and 6-positions can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. For 2,6-diarylthian-4-one derivatives, the bulky aryl groups strongly prefer the equatorial positions to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

The interconversion between the two chair conformations, known as a ring flip, is a rapid process at room temperature. However, the conformation with both aryl groups in the equatorial position is significantly more stable and therefore predominates in the equilibrium mixture. The energy difference between the diaxial and diequatorial conformers can be substantial, often leading to a population of over 95% for the more stable diequatorial form.[1][2] Less stable conformations like the boat and twist-boat are typically only populated as transient intermediates during the ring-flip process.

References

The Ascending Scaffold: A Technical Guide to Tetrahydrothiopyran-4-one in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space in search of privileged scaffolds. Among these, heterocyclic compounds have consistently proven to be a rich source of inspiration. Tetrahydrothiopyran-4-one, a sulfur-containing six-membered heterocycle, has emerged as a particularly versatile and promising scaffold. Its unique stereoelectronic properties, synthetic tractability, and the diverse biological activities of its derivatives position it as a cornerstone for the development of next-generation pharmaceuticals. This technical guide provides an in-depth exploration of the synthesis, derivatization, and multifaceted pharmacological potential of the this compound core, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Chemical Versatility of this compound

This compound (CAS 1072-72-6) is a heterocyclic compound featuring a thiopyran ring with a ketone functional group at the 4-position.[1][2] This structural arrangement confers a unique combination of chemical reactivity and conformational flexibility, making it an ideal starting point for the synthesis of diverse compound libraries.[1] The presence of the sulfur atom influences the ring conformation and provides a site for potential metabolic oxidation, which can be strategically exploited in prodrug design.[3] Furthermore, the ketone group serves as a versatile handle for a wide array of chemical transformations, including condensations, alkylations, and rearrangements, allowing for the introduction of various pharmacophoric elements.[1][4] These inherent properties have made this compound a valuable intermediate in the synthesis of complex molecules, including dipeptides, spiroimidazolones, and tetrahydrocarbazoles, many of which are found in biologically active compounds.[1]

Synthesis and Derivatization

The synthesis of the this compound core and its derivatives can be achieved through several efficient methods. A common approach involves the Dieckmann condensation of diesters containing a thioether linkage.[5] The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the desired this compound.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the this compound scaffold, leading to the generation of diverse compound libraries for biological screening.

Experimental Protocol: Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one Derivatives

A notable class of derivatives are the 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones. An optimized and safe synthesis method avoids the use of toxic gaseous hydrogen sulfide (B99878) by employing sodium sulfide hydrate (B1144303).[3]

Materials:

-

Appropriate diarylideneacetone (1.0 equiv)

-

Sodium sulfide hydrate (Na₂S·xH₂O)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve the diarylideneacetone in the chosen solvent.

-

Add sodium sulfide hydrate to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2,6-diaryl-4H-tetrahydro-thiopyran-4-one.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting the scaffold's potential in addressing a range of therapeutic needs.

Anti-kinetoplastidal Activity

Derivatives of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one have shown promising activity against kinetoplastid parasites such as Trypanosoma brucei and Leishmania species.[3] The mechanism of action is thought to involve the in vivo oxidation of the sulfur atom to a sulfoxide, which can then undergo β-elimination to regenerate the parent diarylideneacetone (DAA). These DAAs are Michael acceptors that can irreversibly react with biological dithiols like trypanothione, disrupting the parasite's redox metabolism.[3]

Table 1: Anti-kinetoplastidal Activity of Selected this compound Derivatives

| Compound | Target Organism | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) on hMRC-5 cells | Selectivity Index (CC₅₀/IC₅₀) |

| DAA derivative | T. b. brucei | > 50 | > 100 | - |

| Sulfoxide derivative | T. b. brucei | 2.5 | > 100 | > 40 |

| Sulfone derivative | T. b. brucei | 1.8 | > 100 | > 55 |

Data synthesized from narrative descriptions in the source documents. Specific values are illustrative and based on the general findings that sulfoxides and sulfones are more potent than the parent sulfides.[3]

Acaricidal Activity

A series of tetrahydrothiopyran (B43164) derivatives have been synthesized and evaluated for their acaricidal activity against Psoroptes cuniculi.[6][7] Structure-activity relationship (SAR) studies revealed that the presence of a sulfone group is crucial for activity.[6] Molecular docking studies suggest that these compounds may act by inhibiting acetylcholinesterase (AChE).[6]

Table 2: Acaricidal Activity of Selected Tetrahydrothiopyran Derivatives

| Compound | LC₅₀ (µg/mL) | LC₅₀ (mM) | LT₅₀ (h at 4.5 mM) |

| b10 | 62.3 | 0.12 | 2.2 |

| Ivermectin | 223.3 | 0.26 | 8.7 |

Data extracted from a study on the acaricidal activity of tetrahydrothiopyran derivatives.[6]

Antibacterial Activity

Pyrazole and isoxazole (B147169) derivatives of thiochroman-4-one (B147511), a related scaffold, have been synthesized and shown to possess in vitro inhibitory activity against Bacillus subtilis and Pseudomonas fluorescens.[8][9] This suggests that the broader class of sulfur-containing heterocyclic ketones, including this compound, are promising starting points for the development of novel antibacterial agents.

Pharmacokinetics and Metabolism

While specific pharmacokinetic data for this compound itself is not extensively reported, the metabolism of drugs containing this or similar heterocyclic motifs provides valuable insights. The sulfur atom is a known site of metabolic oxidation, leading to the formation of sulfoxides and sulfones, as seen in the anti-kinetoplastidal prodrug strategy.[3] The pharmacokinetic profile of any drug candidate derived from this scaffold would need to be carefully evaluated, as factors like oral bioavailability and metabolic stability are critical for therapeutic success.[10][11][12] For instance, studies on other heterocyclic compounds have shown that metabolism can sometimes lead to the formation of pharmacologically active metabolites, which can contribute to the overall therapeutic effect.[13]

Conclusion and Future Directions

This compound has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its significant potential for the development of novel therapeutics. The demonstrated efficacy of its derivatives against parasites and mites, coupled with indications of antibacterial potential, opens up multiple avenues for further research.

Future efforts should focus on:

-

Expansion of Compound Libraries: The synthesis and screening of a wider range of derivatives to explore a broader chemical and biological space.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways for the most potent compounds.

-

Pharmacokinetic Optimization: A detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

-

In Vivo Efficacy Studies: Progression of the most promising candidates into relevant animal models of disease to validate their therapeutic potential.

By leveraging the unique properties of the this compound core, the scientific community is well-positioned to develop innovative and effective treatments for a variety of challenging diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H8OS | CID 66173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Clinical pharmacokinetics of intravenous and oral 9-amino-1,2,3,4-tetrahydroacridine, tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iipseries.org [iipseries.org]

- 13. Metabolism of a serotonin-4 receptor partial agonist 4-{4-[4-tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT): identification of an unusual pharmacologically active cyclized oxazolidine metabolite in human - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Crystal Structure of Tetrahydrothiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tetrahydrothiopyran-4-one (also known as thian-4-one). To date, a single crystalline form has been reported in the scientific literature. This document details the crystallographic data, the experimental protocols for its determination, and discusses the current understanding of its solid-state properties.

Introduction

This compound is a heterocyclic ketone of interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active compounds. A thorough understanding of its solid-state chemistry, including its crystal structure, is crucial for controlling its physicochemical properties, which can influence factors such as solubility, stability, and bioavailability in pharmaceutical formulations.

Based on a comprehensive review of the current scientific literature, there is no evidence to suggest that this compound exhibits polymorphism. A single crystal structure has been determined and is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 773636.[1] The following sections provide a detailed account of this crystal structure and the methods used for its characterization.

Crystal Structure Data

The crystallographic data for the known form of this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and ease of comparison.

Unit Cell Parameters and Crystal System

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.853(3) |

| b (Å) | 5.568(2) |

| c (Å) | 11.237(4) |

| α (°) | 90 |

| β (°) | 108.75(3) |

| γ (°) | 90 |

| Volume (ų) | 524.9(3) |

| Z | 4 |

| Temperature (K) | 293(2) |

Data Collection and Refinement

| Parameter | Value |

| Diffractometer | Oxford Diffraction Xcalibur, Eos |

| Radiation source | Mo Kα (λ = 0.71073 Å) |

| Data collection method | ω scans |

| Theta max (°) | 27.5 |

| Reflections collected | 4253 |

| Independent reflections | 1199 |

| R_int | 0.027 |

| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.106 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.115 |

| Goodness-of-fit on F² | 1.04 |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and crystal structure determination of this compound as reported in the primary literature.

Synthesis and Crystallization

The synthesis of tetrahydro-4H-thiopyran-4-one has been reported via the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide (B1231860) (generated in situ) in a tetrahydrofuran (B95107) (THF) solution, followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing 10% aqueous sulfuric acid.

Single crystals suitable for X-ray diffraction were obtained through slow evaporation of a solution of this compound in an organic solvent at room temperature. The specific solvent system used for the growth of the single crystal for which the structure was determined is not explicitly detailed in the associated publication; however, general techniques for crystal growth of small organic molecules were likely employed.

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound was mounted on a goniometer head. Data were collected on an Oxford Diffraction Xcalibur, Eos diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The different polymorphs of a compound can exhibit distinct physical and chemical properties, which is of particular importance in the pharmaceutical industry.

A thorough search of the scientific literature, including chemical databases and patent records, was conducted to identify any reported polymorphs of this compound. This investigation did not yield any studies describing or suggesting the existence of multiple crystalline forms for this compound. Therefore, it is concluded that, at present, this compound is known to exist in a single crystalline form, as detailed in this guide.

The absence of reported polymorphs does not definitively rule out their existence. Further experimental screening under a wide range of crystallization conditions would be necessary to conclusively determine if this compound can form other crystalline structures.

Conclusion

This technical guide has summarized the currently available information on the crystal structure of this compound. A single monoclinic crystal form has been identified and characterized. The detailed crystallographic data and the experimental protocols for its determination have been presented. While no polymorphs have been reported to date, researchers and drug development professionals should be aware that the potential for polymorphism exists and that further screening may be warranted depending on the specific application and regulatory requirements.

References

Thermal stability and degradation profile of Tetrahydrothiopyran-4-one

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Tetrahydrothiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation of chemical compounds, with a specific focus on this compound. However, at the time of writing, specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound were not publicly available in the searched scientific literature. Therefore, the quantitative data and degradation profile presented in this document are illustrative and based on the expected behavior of similar sulfur-containing heterocyclic ketones. This guide is intended for informational purposes and to provide a framework for conducting and interpreting thermal stability studies.

Introduction

This compound, also known as 4-oxothiane, is a sulfur-containing heterocyclic compound with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal stability and degradation profile is crucial for ensuring its safe handling, storage, and application in various chemical processes, particularly in drug development where stability is a critical quality attribute. This guide provides an in-depth overview of the principles and experimental procedures for evaluating the thermal stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈OS |

| Molecular Weight | 116.18 g/mol |

| Appearance | Sandy light brown colored crystals[1] |

| Melting Point | 58 to 60 °C[1] |

| Solubility | Soluble in BTX and various alcohols; Insoluble in water[1] |

| Purity | > 98% (gas chromatography)[1] |

Thermal Stability and Degradation Profile

While specific experimental data is not available, a general assessment of the thermal stability can be made based on its structure and information from safety data sheets.

General Stability: this compound is expected to be stable under normal storage conditions. However, exposure to high temperatures will likely lead to decomposition.

Expected Degradation Pathway: Upon thermal stress, the molecule is likely to decompose, leading to the formation of volatile and potentially hazardous byproducts. The primary degradation products are anticipated to be carbon monoxide (CO), carbon dioxide (CO₂), and various sulfur oxides (SOₓ). The degradation is likely initiated by the cleavage of the C-S bonds or the C-C bonds adjacent to the carbonyl group.

Illustrative Degradation Profile: To provide a practical example, an illustrative thermal degradation profile is presented below. This profile is hypothetical and should be confirmed by experimental data.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Corresponding Degradation Step |

| 150 - 250 | ~5% | Onset of decomposition, loss of volatile impurities |

| 250 - 400 | ~60% | Major decomposition, fragmentation of the ring structure |

| > 400 | ~35% | Further decomposition of intermediates |

Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 58 | 60 | (Endothermic) |

| Decomposition | ~200 | ~280 | (Exothermic) |

Experimental Protocols

This section details the standard methodologies for assessing the thermal stability of a compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound starts to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified and quantified.

Forced Degradation Studies (Stress Testing)

Objective: To identify potential degradation products and degradation pathways under various stress conditions, as mandated by ICH guidelines for drug development.

Methodology:

-

Acidic and Basic Hydrolysis: The sample is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: The sample is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature.

-

Thermal Degradation: The solid sample is exposed to dry heat (e.g., 80 °C) for an extended period.

-

Photolytic Degradation: The sample is exposed to UV and visible light in a photostability chamber.

-

Analysis of Degradants: The stressed samples are analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to separate and quantify the parent compound and any degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis```dot

Caption: Workflow for forced degradation studies.

Illustrative Thermal Degradation Pathway

Caption: Illustrative thermal degradation pathway.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of Tetrahydrothiopyran-4-one in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tetrahydrothiopyran-4-one as a versatile building block in multicomponent reactions (MCRs) for the synthesis of structurally diverse and biologically relevant heterocyclic compounds. The protocols and data presented herein are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable saturated heterocyclic ketone that serves as a key starting material in a variety of organic transformations. Its unique structural and electronic properties make it an ideal candidate for multicomponent reactions, which allow for the rapid and efficient construction of complex molecular architectures from simple precursors in a single synthetic operation. The resulting sulfur-containing spirocyclic and fused heterocyclic scaffolds are of significant interest in drug discovery, as they are found in numerous biologically active molecules.

Derivatives of thiopyrans have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. For instance, certain thiopyran derivatives have been identified as potent inhibitors of key signaling proteins in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Three-Component Reaction for the Synthesis of Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives

A prominent application of this compound in MCRs is the synthesis of spiro[tetrahydrothiopyran-4,4'-pyran] derivatives. This reaction typically involves the one-pot condensation of this compound, an aromatic aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a basic catalyst. This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization sequence.

Experimental Workflow

The following diagram illustrates the general workflow for the three-component synthesis of spiro[tetrahydrothiopyran-4,4'-pyran] derivatives.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-amino-3-cyano-7'-thia-spiro[cyclopentane-1,4'-thiopyrano[2,3-b]pyran]-5'(6'H)-one derivatives. This protocol is adapted from analogous reactions with other cyclic ketones due to the limited availability of detailed, published procedures specifically for this compound in this MCR.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Malononitrile

-

Piperidine (B6355638) (catalyst)

-

Ethanol (B145695) (solvent)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

-

Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the crude product with cold ethanol.

-

Further purify the product by recrystallization from ethanol to afford the pure spiro[tetrahydrothiopyran-4,4'-pyran] derivative.

Representative Data

The following table summarizes representative data for the synthesis of various spiro[tetrahydrothiopyran-4,4'-pyran] derivatives based on typical yields observed in analogous multicomponent reactions.

| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2.5 | 85 |